molecular formula C9H8ClN3O2 B1322915 Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 749216-54-4

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B1322915
M. Wt: 225.63 g/mol
InChI Key: AAZUFGGEDDFFOB-UHFFFAOYSA-N
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Patent
US08916565B2

Procedure details

To a stirred suspension ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (0.95 g, 4.6 mmol) in POCl3 (8.0 mL, 86 mmol) was added dimethyl aniline (0.8 μL, 0.006 mmol) and the mixture was heated at 80° C. for 2 hours. The mixture was slowly poured onto ice, and the pH was carefully adjusted to ˜7 with 1N NaOH, then to pH 10 with solid Na2CO3. The mixture was then extracted with dichloromethane (3×). The organics were combined, washed with brine, dried (MgSO4) and evaporated to dryness. Trituration of the solids with hexanes gave ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (260 mg, 25%) as a tan solid. ESI-MS m/z calc. 225.0, found 226.5 (M+1)+; Retention time: 0.87 minutes (3 min run).
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.8 μL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]2[N:8]=[CH:9][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:6]2[N:5]=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:18].[OH-].[Na+].C([O-])([O-])=O.[Na+].[Na+]>CN(C)C1C=CC=CC=1>[Cl:18][C:2]1[N:7]2[N:8]=[CH:9][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:6]2[N:5]=[CH:4][CH:3]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
OC1=CC=NC=2N1N=CC2C(=O)OCC
Name
Quantity
8 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0.8 μL
Type
catalyst
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was slowly poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with dichloromethane (3×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC=2N1N=CC2C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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